ε-N-Deoxyfructosyllysine Dihydrochloride is a sugar-amino acid compound formed through the Maillard reaction, specifically involving the reaction of lysine and fructose. It is recognized for its potential antioxidant and anti-inflammatory properties, making it of interest in both food science and nutritional studies. The compound is also referred to as 1-Deoxy-1-(ε-N-L-lysino)-D-fructose, highlighting its structural components.
This compound originates from the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during food processing and cooking. The initial discovery of similar compounds dates back to Louis Maillard in 1912, who observed the formation of brown pigments when sugars react with amino acids under heat.
ε-N-Deoxyfructosyllysine Dihydrochloride is classified as an Amadori compound, which are intermediates formed during the early stages of the Maillard reaction. These compounds are significant in food chemistry and nutrition due to their roles in flavor development and nutritional quality.
The synthesis of ε-N-Deoxyfructosyllysine typically involves:
The molecular structure of ε-N-Deoxyfructosyllysine Dihydrochloride features:
The primary reactions involving ε-N-Deoxyfructosyllysine include:
The mechanism by which ε-N-Deoxyfructosyllysine exerts its biological effects is primarily through its antioxidant properties. It scavenges free radicals and may modulate inflammatory pathways.
Research indicates that compounds formed through the Maillard reaction, including ε-N-Deoxyfructosyllysine, can influence metabolic pathways related to oxidative stress and inflammation, potentially providing health benefits.
ε-N-Deoxyfructosyllysine Dihydrochloride has several applications in scientific research:
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